BenchChemオンラインストアへようこそ!

ML192

GPR55 pharmacology Cannabinoid receptor research High-throughput screening

Choose ML192 for unambiguous GPR55 antagonism. NIH probe designation and clean selectivity (CB1/CB2/GPR35 IC50 >32 μM) eliminate off-target confounding. Validated in β-arrestin, ERK1/2, and PKCβII assays (IC50=0.702 μM). Well-characterized thienopyrimidine SAR enables rational lead optimization. Reproducible performance as a positive control. Ideal for target validation, signaling studies, and medicinal chemistry programs requiring a trusted GPR55 antagonist with no cannabinoid receptor cross-reactivity.

Molecular Formula C20H22N4O2S
Molecular Weight 382.5 g/mol
Cat. No. B1676638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML192
SynonymsML192;  ML 192;  ML-192;  CID1434953;  CID-1434953;  CID 1434953;  MLS000526305.
Molecular FormulaC20H22N4O2S
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C(=O)C5=CC=CO5
InChIInChI=1S/C20H22N4O2S/c1-13-21-18(17-14-5-2-3-7-16(14)27-19(17)22-13)23-8-10-24(11-9-23)20(25)15-6-4-12-26-15/h4,6,12H,2-3,5,7-11H2,1H3
InChIKeyGDPDARVUXXOYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML192: A Validated GPR55 Selective Antagonist Probe for Receptor Pharmacology Studies


ML192 (CID 1434953, CAS 460331-61-7) is a thienopyrimidine-based chemical probe identified by the NIH Molecular Libraries Program as a selective antagonist of GPR55, an orphan class A G protein-coupled receptor implicated in pain, metabolic disorders, and cancer [1]. ML192 inhibits GPR55 with a reported antagonist IC50 of 0.702 μM (702 nM) in β-arrestin recruitment assays and demonstrates clean selectivity over structurally related cannabinoid receptors CB1 and CB2 as well as GPR35 with IC50 values all >32 μM [2]. The compound's well-characterized pharmacological profile, established through high-throughput screening of approximately 300,000 compounds, makes it a recognized tool for dissecting GPR55-mediated signaling pathways distinct from canonical cannabinoid receptor biology [1].

Why Generic GPR55 Antagonist Substitution Risks Experimental Failure: ML192 Evidence-Based Selection


Substituting ML192 with unvalidated GPR55-targeting compounds or broad-spectrum cannabinoid ligands introduces substantial experimental risk due to three key factors. First, many purported GPR55 modulators exhibit significant off-target activity at CB1 and CB2 receptors, confounding data interpretation in studies of endocannabinoid system biology [1]. Second, ML192 belongs to a distinct thienopyrimidine chemotype with unique structure-activity relationships (SAR) that govern receptor occupancy; derivatives with minor structural modifications show dramatic potency variations, ranging from 0.435 μM to >13 μM IC50, demonstrating that structural similarity does not guarantee functional equivalence [2]. Third, ML192's validation as an NIH-designated probe ensures reproducibility across independent laboratories, whereas commercial analogs lacking peer-reviewed characterization may produce inconsistent or irreproducible results. The quantitative evidence below establishes exactly where ML192 diverges from its closest comparators, enabling rational procurement decisions based on experimental requirements rather than vendor claims.

ML192 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


ML192 vs. ML193: Chemotype-Specific GPR55 Antagonist Potency Comparison

ML192 demonstrates an IC50 of 0.702 μM (702 nM) for GPR55 antagonism, compared to ML193 which exhibits an IC50 of 0.221 μM (221 nM) in comparable β-arrestin recruitment assays [1]. Both compounds were identified from the same high-throughput screening campaign of approximately 300,000 compounds and represent distinct chemical scaffolds: ML192 is a thienopyrimidine derivative, whereas ML193 is a quinoline aryl sulfonamide [1]. The 3.2-fold difference in potency between these two validated probes enables researchers to select the appropriate tool based on required assay sensitivity and chemotype preference for orthogonal target engagement confirmation.

GPR55 pharmacology Cannabinoid receptor research High-throughput screening

ML192 Structural Selectivity Profile: Minimal Activity at CB1, CB2, and GPR35

ML192 exhibits clean selectivity with no measurable agonism or antagonism against CB1, CB2, or GPR35 at concentrations up to 32 μM in standard assay conditions [1]. This corresponds to a >45-fold selectivity window relative to its GPR55 IC50 of 0.702 μM . In contrast, structurally related analog CID 3193014 (ML192 analog 1), despite showing improved GPR55 potency (IC50 = 0.435 μM), demonstrates measurable CB1 antagonist activity (IC50 = 3.17 μM) [2]. This distinction is critical: ML192 provides a clean selectivity profile suitable for studies requiring unambiguous attribution of effects to GPR55, whereas even closely related structural analogs introduce confounding CB1 activity that can compromise data interpretation.

Receptor selectivity Off-target profiling Cannabinoid receptor family

ML192 vs. ML191: Functional Efficacy in β-Arrestin Pathway Blockade

ML192 and ML191 represent distinct chemical scaffolds identified from the same high-throughput screen of GPR55 antagonists. ML192 exhibits an IC50 of 0.702 μM, while ML191 demonstrates a more potent IC50 of 0.160 μM (160 nM) for GPR55 antagonism [1]. Both compounds maintain >45-fold selectivity against GPR35, CB1, and CB2 receptors [1]. The 4.4-fold potency difference between these two validated probes provides researchers with a range of functional antagonism strength for dose-response studies. ML192's intermediate potency makes it particularly suitable for competitive antagonism experiments where partial receptor blockade is desirable, whereas ML191 serves as a higher-potency alternative for studies requiring more complete GPR55 inhibition.

β-arrestin signaling GPCR functional assays GPR55 antagonism

ML192 Inhibition of Downstream ERK1/2 Phosphorylation in GPR55-Expressing Cells

Beyond β-arrestin recruitment antagonism, ML192 functionally inhibits ERK1/2 phosphorylation in U2OS cells expressing GPR55 with an IC50 value of 1.1 μM . This downstream signaling inhibition correlates well with its receptor-level antagonism (IC50 = 0.702 μM), confirming functional pathway blockade rather than mere receptor occupancy. By comparison, ML192 exhibits a distinct potency profile against different modes of β-arrestin pathway activation: it inhibits L-α-lysophosphatidylinositol (LPI)-induced β-arrestin trafficking with an IC50 of 0.70 μM, and ML186-induced β-arrestin trafficking with an IC50 of 0.29 μM . This agonist-dependent potency variation indicates that ML192 can differentially modulate GPR55 signaling depending on the activating ligand context, a nuanced pharmacological feature not reported for many competing GPR55 antagonists.

MAPK signaling ERK phosphorylation GPCR downstream effectors

ML192 Scaffold Optimization Potential: Structure-Activity Relationship with CID 3193014 and CID 655864

Within the ML192 thienopyrimidine chemical series, SAR data reveal that minor structural modifications produce significant potency variations. ML192 exhibits an IC50 of 0.702 μM (702 nM) with complete CB1/CB2/GPR35 selectivity (>32 μM) [1]. Its close analog CID 3193014 achieves improved GPR55 potency (IC50 = 0.435 μM) but introduces measurable CB1 antagonist activity (IC50 = 3.17 μM), representing a selectivity trade-off [1]. Another analog, CID 655864, shows potency comparable to ML192 (IC50 = 0.865 μM) while maintaining full selectivity [1]. This SAR landscape positions ML192 as the optimized starting scaffold for lead development: it provides a balanced combination of moderate potency and clean selectivity that medicinal chemists can refine through systematic derivatization. The thienopyrimidine core has subsequently been explored in multiple follow-up studies, with derivatives showing GPR55 antagonist efficacy and maintained selectivity versus CB1 and CB2 receptors [2].

Medicinal chemistry Structure-activity relationship Lead optimization

ML192 NIH Molecular Libraries Probe Validation vs. Commercial GPR55 Antagonists

ML192 is one of only three GPR55 antagonist chemotypes designated as validated probes by the NIH Molecular Libraries Probe Production Centers Network, having emerged from a rigorous high-throughput screen of approximately 300,000 compounds [1]. As a formally submitted probe (Probe 2, CID 1434953, submitted October 20, 2010), ML192 carries a level of independent validation and documentation that distinguishes it from commercial GPR55 antagonists lacking peer-reviewed probe reports [2]. The probe submission includes complete SAR tables across multiple analogs, comprehensive counter-screening data against CB1, CB2, and GPR35, and replicate potency measurements with standard error reporting (IC50 = 0.702 ± 0.224 μM, n=2) [2]. In contrast, many commercially available GPR55 modulators lack this depth of publicly accessible characterization, making cross-laboratory reproducibility uncertain. ML192's NIH probe designation provides researchers with a validated tool whose pharmacological properties are transparently documented, supporting rigorous experimental design and data interpretation.

Chemical probe validation NIH Molecular Libraries Program Reproducibility

Optimal Research and Industrial Use Cases for ML192 Based on Validated Performance Data


GPR55 Target Validation and Orthogonal Probe Confirmation Studies

Researchers performing target validation studies benefit from ML192's NIH probe designation and clean selectivity profile [1]. With an IC50 of 0.702 μM against GPR55 and no detectable activity at CB1, CB2, or GPR35 up to 32 μM, ML192 enables unambiguous attribution of pharmacological effects to GPR55 antagonism [1]. For robust target validation, ML192 can be used in parallel with ML193 (221 nM, quinoline scaffold) or ML191 (160 nM) to confirm that observed phenotypes are consistent across chemically distinct GPR55 antagonists [2].

β-Arrestin Pathway-Specific Signaling Dissection in Cannabinoid Research

Investigators studying GPR55-mediated β-arrestin signaling in the context of endocannabinoid system biology should prioritize ML192 due to its demonstrated functional inhibition of both receptor-level β-arrestin recruitment (IC50 = 0.702 μM) and downstream ERK1/2 phosphorylation (IC50 = 1.1 μM) [1]. The compound's >45-fold selectivity over CB1 and CB2 ensures that observed effects on MAPK signaling cannot be attributed to canonical cannabinoid receptor modulation, a critical consideration given the widespread expression of CB1 in neuronal tissues [2]. The differential potency of ML192 against LPI-induced versus ML186-induced β-arrestin trafficking (0.70 μM vs. 0.29 μM) further enables exploration of agonist-biased signaling at GPR55 [1].

Medicinal Chemistry Lead Optimization Starting from Thienopyrimidine Scaffold

Medicinal chemists pursuing GPR55 antagonist development should select ML192 as a starting scaffold based on its well-documented SAR landscape [1]. The thienopyrimidine core of ML192 has been systematically characterized with potency data across multiple analogs, ranging from CID 3193014 (IC50 = 0.435 μM) to CID 1434960 (IC50 = 13.1 μM) [2]. This SAR knowledge base enables rational design of second-generation antagonists, with follow-up studies already demonstrating that thienopyrimidine derivatives can maintain GPR55 functional efficacy and selectivity versus CB1/CB2 receptors [1]. ML192's intermediate potency (0.702 μM) and clean selectivity provide a balanced starting point for iterative optimization toward improved potency without introducing CB1 off-target liability [2].

High-Content Screening Assay Development and Positive Control Implementation

Laboratories developing GPR55 antagonist screening assays benefit from ML192's validated performance as a positive control compound [1]. Identified through a high-content β-arrestin screen of approximately 300,000 compounds, ML192 has demonstrated reproducible performance across multiple assay formats including β-arrestin recruitment, ERK1/2 phosphorylation, and PKCβII translocation assays [2]. The availability of full SAR data (IC50 = 0.702 ± 0.224 μM, n=2) with reported standard error supports its use as a reference standard for assay validation and inter-plate normalization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML192

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.